molecular formula C10H4BrClF3N B1600304 4-Bromo-8-chloro-2-(trifluoromethyl)quinoline CAS No. 57124-18-2

4-Bromo-8-chloro-2-(trifluoromethyl)quinoline

Cat. No.: B1600304
CAS No.: 57124-18-2
M. Wt: 310.5 g/mol
InChI Key: ZEXFUTKZNOQJSQ-UHFFFAOYSA-N
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Description

4-Bromo-8-chloro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of halogen atoms and trifluoromethyl groups into the quinoline structure can significantly enhance its biological activity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-chloro-2-(trifluoromethyl)quinoline typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination and chlorination reactions . The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-chloro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities or unique chemical properties .

Mechanism of Action

The mechanism of action of 4-Bromo-8-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-8-chloro-2-(trifluoromethyl)quinoline is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents can significantly enhance its biological activity and chemical stability compared to other similar compounds. The specific arrangement of these groups also allows for unique interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-bromo-8-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-6-4-8(10(13,14)15)16-9-5(6)2-1-3-7(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXFUTKZNOQJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437654
Record name 4-bromo-8-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57124-18-2
Record name 4-bromo-8-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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